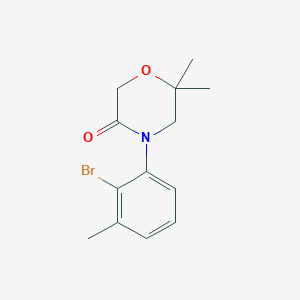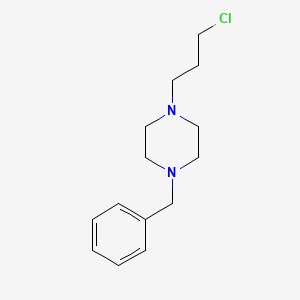![molecular formula C12H8ClNO3S B8745990 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene-2-carbonyl amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of thiophene with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Hydrolysis: The acylated product is then subjected to liquid alkali hydrolysis to yield the desired thiophene derivative.
Amidation: The final step involves the reaction of the thiophene derivative with 2-chloro-5-aminobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid involves its interaction with specific molecular targets. The thiophene ring and the carbonyl amide group are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application being investigated .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Shares the thiophene and chloro functionalities but lacks the benzoic acid core.
2-Chlorothiophene: A simpler structure with only the thiophene and chloro groups.
Uniqueness
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is unique due to its combination of a benzoic acid core with a thiophene-2-carbonyl amide, which imparts specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C12H8ClNO3S |
|---|---|
Peso molecular |
281.72 g/mol |
Nombre IUPAC |
2-chloro-5-(thiophene-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-4-3-7(6-8(9)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
Clave InChI |
RSPJXDGGWHGCFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbaldehyde](/img/structure/B8745928.png)

![Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-](/img/structure/B8745941.png)



![1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8745965.png)






